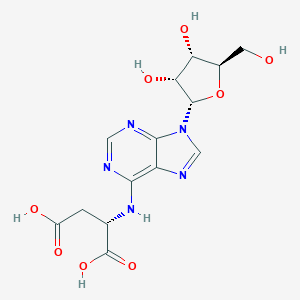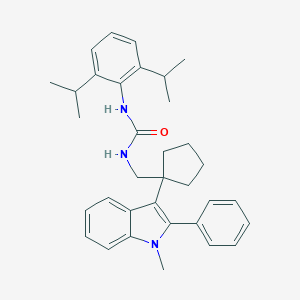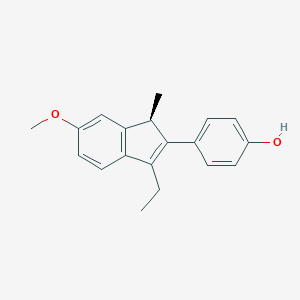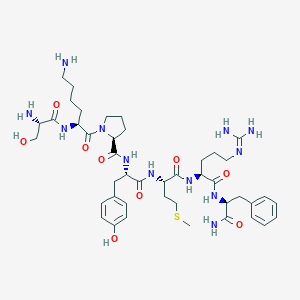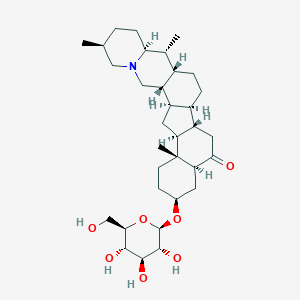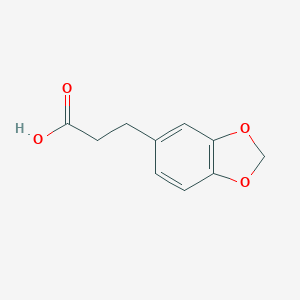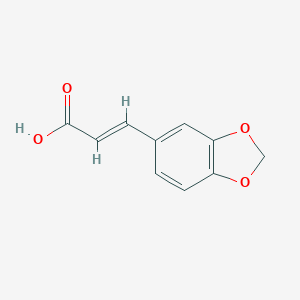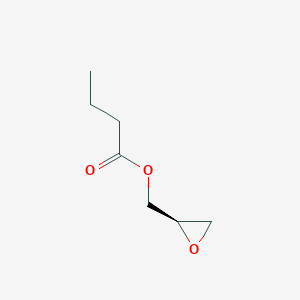
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine, also known as MSX-4, is a xanthine derivative that has been studied for its potential therapeutic applications. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders. In
Mechanism Of Action
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine acts as a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine increases dopamine release in the brain, leading to enhanced cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on the central nervous system. It has been shown to enhance cognitive function and memory in animal models, and has been studied for its potential as a treatment for various neurological disorders. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A2A receptor, making it a useful tool for studying the role of this receptor in the brain. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on cognitive function and memory, making it a promising candidate for the development of new treatments for neurological disorders. However, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has some limitations for lab experiments, including its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. One potential direction is the development of new treatments for neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine may have applications in the field of cognitive enhancement, particularly in the areas of learning and memory. Further research is needed to fully understand the potential therapeutic applications of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine and to develop new treatments based on its mechanism of action.
Synthesis Methods
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine can be synthesized using a multi-step process that involves the reaction of 8-bromotheophylline with 4-propenylphenol, followed by the addition of propylamine and propyl bromide. The resulting product is then treated with a base, resulting in the formation of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied extensively for its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, including its ability to enhance cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
CAS RN |
151539-44-5 |
|---|---|
Product Name |
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine |
Molecular Formula |
C23H30N4O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-5-14-26-21-20(22(28)27(15-6-2)23(26)29)25(4)19(24-21)13-10-17-8-11-18(12-9-17)30-16-7-3/h8-13H,5-7,14-16H2,1-4H3/b13-10+ |
InChI Key |
JTWPSKSASMNZAW-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
synonyms |
(E)-1,3-Dipropyl-7-methyl-8-(2-(4-propoxyphenyl)ethenyl)-3,7-dihydro-1 H-purine-2,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



